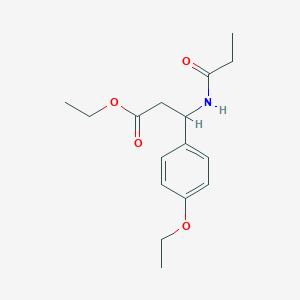![molecular formula C16H14BrClN4O B11495348 6-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-ethylhydrazinyl]-2-chloro-4-methylpyridine-3-carbonitrile](/img/structure/B11495348.png)
6-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-ethylhydrazinyl]-2-chloro-4-methylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-2-CHLORO-4-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a chlorinated pyridine ring, and a hydrazine moiety
Preparation Methods
The synthesis of 6-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-2-CHLORO-4-METHYLPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-bromo-2-hydroxybenzaldehyde with 1-ethylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-chloro-4-methylpyridine-3-carbonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-2-CHLORO-4-METHYLPYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved are still under investigation, but its unique structure suggests it could interact with multiple biological pathways.
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives and brominated phenyl compounds. For example:
- N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The presence of the chlorinated pyridine ring and the specific arrangement of functional groups in 6-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-2-CHLORO-4-METHYLPYRIDINE-3-CARBONITRILE makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C16H14BrClN4O |
|---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
6-[[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-ethylamino]-2-chloro-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H14BrClN4O/c1-3-22(15-6-10(2)13(8-19)16(18)21-15)20-9-11-7-12(17)4-5-14(11)23/h4-7,9,23H,3H2,1-2H3/b20-9+ |
InChI Key |
IZYRFMXZIMDAMX-AWQFTUOYSA-N |
Isomeric SMILES |
CCN(C1=NC(=C(C(=C1)C)C#N)Cl)/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
CCN(C1=NC(=C(C(=C1)C)C#N)Cl)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Bromofuran-2-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11495275.png)
![N-[2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B11495281.png)
![[1,3,5]Triazine-2-carboxamidine, N-hydroxy-4-methoxy-6-(pyrrolidin-1-yl)-](/img/structure/B11495287.png)
![(4-chlorophenyl)[1-(4-chlorophenyl)-1H-pyrazolo[3,4-b]quinoxalin-3-yl]methanone](/img/structure/B11495294.png)

![N-(3'-acetyl-1-ethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11495301.png)
![3-[4-(1H-pyrrol-1-yl)phenyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11495306.png)
![4-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11495310.png)
![4-methoxy-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide](/img/structure/B11495317.png)
![4-amino-10-oxo-8-pyridin-3-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11495318.png)
![6-(2-fluorophenyl)-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11495332.png)

![Pyrazol-3-one, 4-isopropyl-1,5-dimethyl-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2-dihydro-](/img/structure/B11495353.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11495354.png)
